2-Formylisonicotinonitrile
Overview
Description
2-Formylisonicotinonitrile is a versatile chemical compound with the molecular formula C7H4N2O. It is widely used in various scientific studies due to its unique chemical properties. This compound is particularly significant in organic synthesis and pharmaceutical research, making it an essential material in the scientific community.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylisonicotinonitrile typically involves the reaction of isonicotinonitrile with formylating agents under controlled conditions. One common method includes the use of formic acid and acetic anhydride as reagents, which react with isonicotinonitrile to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of advanced catalytic systems and continuous monitoring of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Formylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Formylisonicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents due to its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formylisonicotinonitrile involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in organic synthesis, where it helps in the construction of complex molecular architectures .
Comparison with Similar Compounds
Isonicotinonitrile: Shares a similar structure but lacks the formyl group.
2-Formylpyridine: Similar in structure but with a pyridine ring instead of a nitrile group.
Uniqueness: 2-Formylisonicotinonitrile is unique due to the presence of both formyl and nitrile functional groups, which impart distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
2-formylpyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTLVFRYWOEUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563709 | |
Record name | 2-Formylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116308-38-4 | |
Record name | 2-Formylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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